Technical Guide: Spectroscopic Characterization and Validation of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one
Technical Guide: Spectroscopic Characterization and Validation of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one
This guide details the spectroscopic characterization and validation of (5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one , a critical chiral pharmacophore used primarily in the synthesis of oxazolidinone antibiotics like Linezolid .[1]
[1]
Executive Summary
(5S)-5-(Bromomethyl)-1,3-oxazolidin-2-one (CAS: 169048-78-6) serves as the foundational chiral scaffold for the oxazolidinone class of antibacterials.[1] Its structural integrity—defined by the S-configuration at the C5 position and the lability of the bromomethyl group—is the primary determinant of downstream API (Active Pharmaceutical Ingredient) purity.
This guide provides a definitive spectroscopic profile (NMR, MS, IR) to establish identity and enantiomeric purity. It moves beyond simple data listing to explain the causality of spectral features, offering a self-validating system for researchers.
Structural Analysis & Significance[1][2]
The molecule consists of a 5-membered oxazolidinone ring with a bromomethyl substituent at the C5 position.[1]
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Chiral Center (C5): The (S)-configuration is essential for biological activity (e.g., Linezolid).
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Functional Handles:
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Secondary Amine (N3): A nucleophilic handle for arylation (e.g., Buchwald-Hartwig coupling).
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Bromomethyl (C5-substituent): An electrophilic handle for azide displacement or nucleophilic substitution.[1]
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Synthesis Context & Impurity Profile
Understanding the synthesis source is crucial for interpreting spectra. The compound is typically derived from (S)-epichlorohydrin or 3-bromo-1,2-propanediol .[1]
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Common Impurities: Unreacted carbamates, ring-opened amino alcohols, or the (R)-enantiomer (if starting material optical purity was compromised).
Figure 1: Common synthetic pathway.[1][2] The spectroscopic data below validates the 'Target' node.
Spectroscopic Profiling (The Core)
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is characterized by the rigidity of the ring and the electron-withdrawing effects of the oxygen and nitrogen atoms.
1H NMR Data (DMSO-d6, 400 MHz)
Note: Chemical shifts may vary slightly (±0.05 ppm) depending on concentration and water content.
| Position | Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Structural Assignment |
| NH | 7.60 - 7.80 | br s | 1H | - | N-H (Exchangeable).[1] Broadens with moisture. |
| H-5 | 4.75 - 4.85 | m | 1H | - | C5-H .[1] Deshielded by adjacent O and CH2Br. |
| CH₂Br | 3.65 - 3.75 | dd | 2H | J ≈ 10.5, 4.5 | CH₂-Br .[1] Diastereotopic protons. |
| H-4a | 3.50 - 3.60 | t / m | 1H | J ≈ 9.0 | C4-H (cis to C5-substituent).[1] |
| H-4b | 3.20 - 3.30 | dd | 1H | J ≈ 9.0, 6.0 | C4-H (trans to C5-substituent).[1] |
Mechanistic Insight:
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The H-5 proton is the most deshielded aliphatic signal due to the inductive effect of the ring oxygen and the attached bromomethyl group.
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The H-4 protons appear as an ABX system (with H-5) due to the ring's chirality, making them magnetically non-equivalent (diastereotopic).
13C NMR Data (DMSO-d6, 100 MHz)
| Carbon | Shift (δ ppm) | Assignment | Notes |
| C=O | 158.0 - 159.5 | Carbonyl (C2) | Characteristic carbamate carbonyl. |
| C-5 | 70.5 - 72.0 | Methine (CH-O) | Chiral center.[1] Sensitivity to substitution. |
| C-4 | 43.0 - 45.0 | Methylene (CH₂-N) | Upfield relative to C5.[1] |
| CH₂Br | 33.0 - 35.0 | Bromomethyl | Heavy atom effect (Br) shields C relative to Cl/O. |
B. Mass Spectrometry (MS)
Mass spectrometry provides the primary confirmation of the brominated motif via the characteristic isotopic pattern.
Key Diagnostic Ions:
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Isotopic Pattern (The "Fingerprint"):
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You must observe a 1:1 doublet for the molecular ion due to the natural abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).
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[M+H]⁺: Peaks at 180 and 182 (approx. equal intensity).
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If using N-Boc protected precursor: Peaks at 280/282 .[1]
-
-
Fragmentation (EI/ESI):
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m/z ~100: Loss of Br (M - 79/81).[1]
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m/z ~56: Ring fragmentation (loss of CO₂ + Br).
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C. Infrared (IR) Spectroscopy
IR is useful for rapid solid-state identification (ATR-FTIR).[1]
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Significance |
| 3250 - 3350 | N-H Stretch | Medium/Broad | Confirms free amine (unsubstituted N).[1] |
| 1740 - 1760 | C=O Stretch | Strong | Characteristic 2-oxazolidinone carbonyl. |
| 1200 - 1250 | C-O Stretch | Strong | Ether linkage within the ring.[1] |
| 600 - 700 | C-Br Stretch | Medium | Fingerprint region confirmation.[1] |
Quality Control & Optical Purity
For chiral drugs, enantiomeric excess (ee) is non-negotiable.
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Specific Rotation [α]²⁰D:
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Value: +38° to +42° (c = 1.0, Methanol) for the (S)-enantiomer.
-
Note: The (R)-enantiomer (CAS 169048-80-0) will have a negative rotation of equal magnitude.[1]
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Troubleshooting: A low rotation value (< +35°) indicates racemization during the cyclization step or contamination with the starting material.
-
-
Melting Point:
Experimental Protocol: Sample Preparation
To ensure reproducible spectra, follow this standardized preparation workflow.
NMR Sample Prep
-
Solvent Choice: Use DMSO-d6 (99.9% D) rather than CDCl₃. The compound has better solubility in DMSO, and it prevents N-H exchange broadening often seen in wet chloroform.
-
Concentration: Dissolve 5-10 mg of solid in 0.6 mL solvent.
-
Filtration: If the solution is cloudy (presence of inorganic salts from synthesis), filter through a cotton plug directly into the NMR tube.
Chiral HPLC Method (For ee determination)
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Column: Chiralpak IA or AD-H.
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Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm.
-
Expectation: (S)-isomer typically elutes after the (R)-isomer on Chiralpak IA (verify with racemic standard).
References
-
Pfizer Inc. (2000). Synthesis of Linezolid and related oxazolidinone antibacterials.[3] Journal of Medicinal Chemistry.
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Danielmeier, K., & Steckhan, E. (2000). A Three-Step Synthesis of Optically Active 5-Halomethyl-2-oxazolidinones. Tetrahedron: Asymmetry.[4][2][5]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 82647013, 5-(Bromomethyl)-2-oxazolidinone.[1]
-
Brickner, S. J. (1996). Oxazolidinone antibacterial agents.[3][6][7] Current Pharmaceutical Design.
Sources
- 1. 5-BROMOMETHYL-3-METHYL-OXAZOLIDIN-2-ONE|BLD Pharm [bldpharm.com]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. Oxazolidinones: activity, mode of action, and mechanism of resistance [pubmed.ncbi.nlm.nih.gov]
- 4. bioorg.org [bioorg.org]
- 5. scispace.com [scispace.com]
- 6. 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
